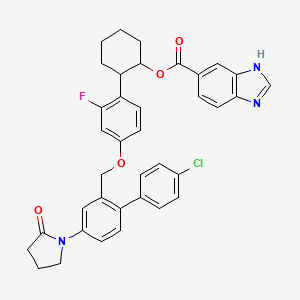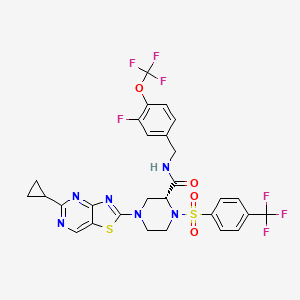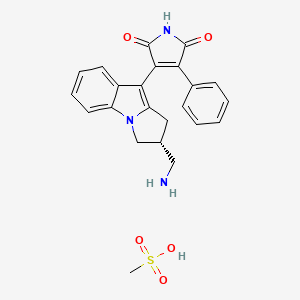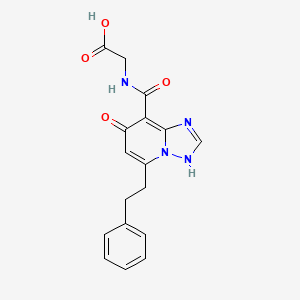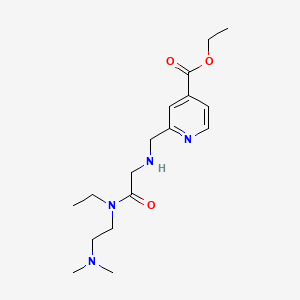
Ethyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate
説明
This compound is a complex organic molecule that contains several functional groups, including ester, amine, and possibly amide groups. These functional groups suggest that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It appears to contain a central isonicotinate group, with multiple amine and possibly amide groups attached. The presence of these polar functional groups could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, this molecule could potentially participate in a variety of chemical reactions. The amine groups, for example, could act as nucleophiles in substitution reactions, while the ester group could undergo hydrolysis or other reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of multiple polar functional groups could make the compound soluble in polar solvents .科学的研究の応用
Drug and Gene Delivery Systems
This compound is a part of the Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) family, which is known for its ability to form electrostatic complexes with anionic biomacromolecules, such as DNA and RNA . This makes it a potential candidate for gene delivery . In addition, it can be used in drug delivery systems. For instance, a crosslinked PDMAEMA nanogel loaded with pilocarpine hydrochloride served as an ocular drug delivery system .
Anticancer Therapy
The thermosensitive and crosslinked PDMAEMA nanogel was exploited in anticancer therapy as a drug delivery system of doxorubicin . This shows the potential of this compound in the field of cancer treatment.
Interaction with Mucosal Membrane
PDMAEMA has the ability to interact with the mucosal gel layer of a mucosal membrane . This property can be utilized in designing drug delivery systems that target specific areas in the body.
Nanoreactors
Polymersomes, or polymer vesicles, are nanometer-sized spheroidal aggregates that can respond to external stimuli . These polymersomes can be used as nanoreactors . The pH-responsive nature of these polymersomes makes them suitable for use in environments with unusual pH gradients, such as certain physiological and pathological conditions .
Amphiphilic Diblock Copolymers
Amphiphilic diblock copolymers may self-assemble in water, forming polymersomes with potential applications in medical, biological, and chemical sciences . These polymersomes can be used for drug delivery, gene therapy, theranostics, artificial organelles, and more .
Highly Efficient Cr (VI) Adsorption
The compound can be used for the adsorption of Chromium (VI), a heavy metal, from aqueous solutions . This property can be utilized in environmental remediation efforts to remove heavy metals from water.
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-5-21(10-9-20(3)4)16(22)13-18-12-15-11-14(7-8-19-15)17(23)24-6-2/h7-8,11,18H,5-6,9-10,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCILOMUUNVPIKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate | |
CAS RN |
1596348-32-1 | |
| Record name | KDM5-C70 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1596348321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | KDM5-C70 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4288BE400F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-chloro-6-(trifluoromethoxy)phenyl]-1H-benzimidazol-2-ol](/img/structure/B608237.png)
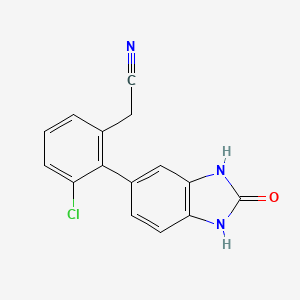
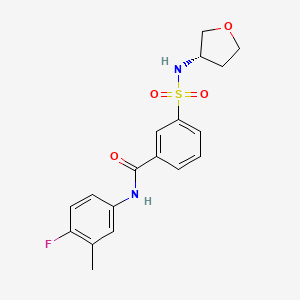

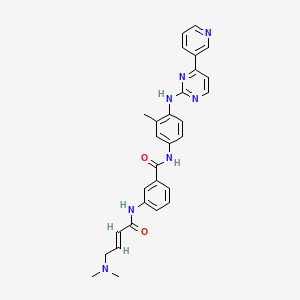
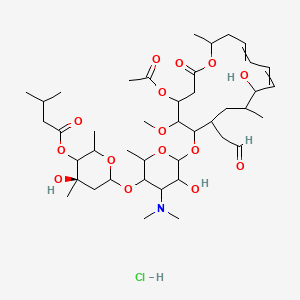


![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B608252.png)
![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide](/img/structure/B608253.png)
